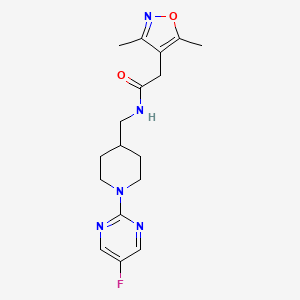

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Description

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O2/c1-11-15(12(2)25-22-11)7-16(24)19-8-13-3-5-23(6-4-13)17-20-9-14(18)10-21-17/h9-10,13H,3-8H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAZXNLWJPPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic synthesis. The process may include:

Formation of the Isoxazole Ring: Starting with appropriate precursors, the isoxazole ring can be synthesized through cyclization reactions involving nitrile oxides and alkenes.

Piperidine Derivative Synthesis: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other cyclization methods.

Coupling Reactions: The final step involves coupling the isoxazole and piperidine derivatives using amide bond formation techniques, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the isoxazole ring or the fluoropyrimidine moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

Oxidizing Agents: Such as mCPBA or hydrogen peroxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halides, amines, or other nucleophiles for substitution reactions.

Major Products

The major products depend on the specific reactions but can include:

N-oxides: From oxidation.

Reduced Derivatives: From reduction.

Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used in the synthesis of more complex molecules.

Catalysis: As a ligand or catalyst in various organic reactions.

Biology

Biological Probes: For studying enzyme activity or receptor binding.

Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases such as cancer, infections, or neurological disorders.

Industry

Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

Bind to Active Sites: Inhibiting enzyme activity or modulating receptor function.

Alter Signaling Pathways: Affecting cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(2-chloropyrimidin-4-yl)piperidin-4-yl)methyl)acetamide

- 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(4-methylpyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide may exhibit unique properties such as:

- Enhanced Binding Affinity : Due to the presence of the fluoropyrimidine moiety.

- Improved Stability : Resulting from the specific arrangement of functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 371.37 g/mol. The structure includes an isoxazole ring, a piperidine moiety, and a fluoropyrimidine substituent, which are critical for its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds similar to the one exhibit antiviral properties against various viruses, including Herpes Simplex Virus (HSV). For instance, derivatives of isoxazole have shown significant antiviral activity by inhibiting viral replication in vitro. The mechanism often involves the disruption of viral protein synthesis or interference with viral entry into host cells .

Antitumor Activity

In vitro assays have demonstrated that related compounds can inhibit the proliferation of cancer cell lines. For example, compounds containing isoxazole and piperidine moieties were tested against human lung cancer cell lines (A549 and HCC827) and showed promising results with IC50 values indicating effective cytotoxicity. A study reported that some derivatives exhibited high antitumor activity with IC50 values as low as 6.26 µM against HCC827 cells .

The proposed mechanisms for the biological activity of this class of compounds include:

- DNA Binding : Some derivatives bind to DNA, inhibiting DNA-dependent enzymes crucial for replication.

- Enzyme Inhibition : Compounds may act as inhibitors of specific kinases or other enzymes involved in cell signaling pathways.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest, leading to apoptosis in cancer cells .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | HSV | - | |

| Antitumor | A549 | 6.26 | |

| Antitumor | HCC827 | 6.48 | |

| Cytotoxicity | MRC-5 (Normal) | Moderate |

Case Study 1: Antiviral Efficacy Against HSV

A study evaluated the antiviral efficacy of isoxazole derivatives against HSV-1. The synthesized compound showed significant inhibition of viral replication with an EC50 value indicating effective antiviral action. The results suggest that modifications to the isoxazole ring can enhance antiviral properties .

Case Study 2: Antitumor Activity in Lung Cancer Models

In another study focusing on lung cancer models, several isoxazole derivatives were tested for their cytotoxic effects on A549 and HCC827 cell lines. The results indicated that specific structural modifications led to increased potency against these cancer cells while maintaining lower toxicity towards normal fibroblast cells (MRC-5). This highlights the potential for developing selective anticancer agents based on structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.